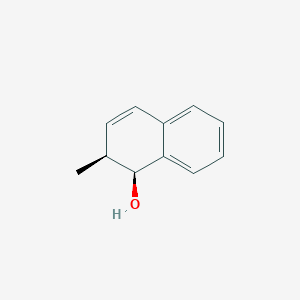![molecular formula C8H7FN2O B11917958 (7-Fluoroimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B11917958.png)
(7-Fluoroimidazo[1,2-a]pyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Fluoroimidazo[1,2-a]pyridin-3-yl)methanol is a chemical compound with the molecular formula C8H7FN2O. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities. The presence of a fluorine atom at the 7th position and a hydroxymethyl group at the 3rd position of the imidazo[1,2-a]pyridine ring system imparts unique chemical and biological properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Fluoroimidazo[1,2-a]pyridin-3-yl)methanol typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Hydroxymethylation: The hydroxymethyl group can be introduced through a formylation reaction followed by reduction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(7-Fluoroimidazo[1,2-a]pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the imidazo[1,2-a]pyridine core, using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: (7-Fluoroimidazo[1,2-a]pyridin-3-yl)carboxylic acid.
Reduction: Reduced derivatives of the imidazo[1,2-a]pyridine core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(7-Fluoroimidazo[1,2-a]pyridin-3-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of (7-Fluoroimidazo[1,2-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxymethyl group play crucial roles in its binding affinity and specificity. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Fluoroimidazo[1,2-a]pyridine: Lacks the hydroxymethyl group, which may result in different biological activities and chemical reactivity.
Imidazo[1,2-a]pyridin-3-yl)methanol: Lacks the fluorine atom, which may affect its binding affinity and specificity.
Uniqueness
(7-Fluoroimidazo[1,2-a]pyridin-3-yl)methanol is unique due to the presence of both the fluorine atom and the hydroxymethyl group, which impart distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile compound for various scientific research applications .
Properties
Molecular Formula |
C8H7FN2O |
|---|---|
Molecular Weight |
166.15 g/mol |
IUPAC Name |
(7-fluoroimidazo[1,2-a]pyridin-3-yl)methanol |
InChI |
InChI=1S/C8H7FN2O/c9-6-1-2-11-7(5-12)4-10-8(11)3-6/h1-4,12H,5H2 |
InChI Key |
FOEUZKRLHSXUMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC=C2CO)C=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methylimidazo[1,2-a]pyridine-3,8-diol](/img/structure/B11917888.png)




![3-Methyl-2h-pyrazolo[4,3-d]pyrimidine-5,7(4h,6h)-dione](/img/structure/B11917926.png)
![2h-Pyrazolo[3,4-g]benzoxazole](/img/structure/B11917933.png)

![3-Ethyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11917941.png)

![4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol](/img/structure/B11917954.png)
![2,6,7,9-Tetrahydro-3H,5H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-3-one](/img/structure/B11917962.png)


